- A convenient method for the preparation of N,N'-disubstituted thioureas using 2-chloropyridinium salt, sodium trithiocarbonate and amines, Chemistry Letters, 1982, (5), 641-2

Cas no 96-45-7 (2-Imidazolidinethione)

2-Imidazolidinethione is an efficient and versatile reducing agent, offering rapid reaction rates and excellent stability under various conditions. Its mild reactivity enables the reduction of sensitive functional groups while minimizing byproduct formation. This compound's utility spans from organic synthesis to pharmaceutical applications, where its controlled reducing power is invaluable.

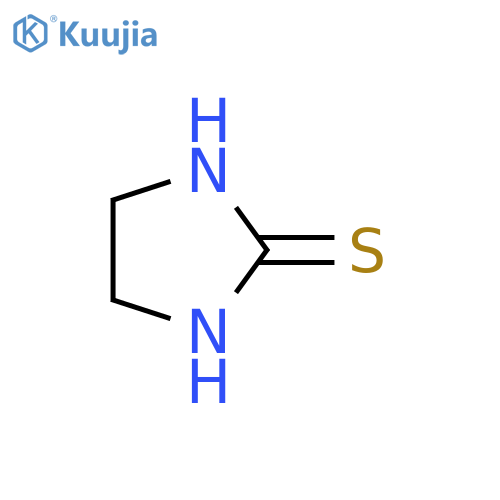

2-Imidazolidinethione structure

商品名:2-Imidazolidinethione

2-Imidazolidinethione 化学的及び物理的性質

名前と識別子

-

- Imidazolidine-2-thione

- ETU

- NA-22

- Ethylene Thiourea (NA-22)

- 1,3-ethylene-2-thio-ure

- 1,3-Ethylene-2-thiourea

- 2H-Imidazole-2-thione, tetrahydro-

- 2-imadazoline-2-thiol

- 2-Imidazolidinethione ethylene thiourea

- 2-Imidazoline-2-thiol

- 2-Imidozolidimethione

- 2-Mercapto-2-imidazoline

- 2-mercapto-imidazolin

- 2-merkaptoimidazolin

- 2-Thioimidazolidine

- 2-thioldihydroglyoxaline

- 2-Thiol-dihydroglyoxaline

- 2-Thionoimidazolidine

- 4,5-Dihydro-2-mercaptoimidazole

- 4,5-dihydro-imidazole-2(3h)-thion

- 4,5-Dihydroimidazole-2(3H)-thione

- AcceleratorNA-22

- ai3-16292

- Akrochem ETU-22

- 2-Imidazolidinethione

- Ethylenethiourea

- Imidazoline-2-thiol

- Accelerator NA22

- Ethlenethiourea(2-Imidzolidnethione)

- N-ethenethiourea

- 2-Imidazolidinethione ethylene thiourea 2-Imidazoline-2-thiol

- 2-Imidazolidinetione

- 2-Imidazolidinethione Solution

- Akroform? ETU-22 PM

- Ethlenethiourea

- ETU(NA-22)

- Method 509 - Performance Check Solution

- 2-imidazolidine-thione

- 2-Thioxoimidazolidine

- ACCEL-BF

- imidazoline-2-thione

- mercazini

- Mercozen

- N,N'-ethylenethiourea

- NA 22

- NA-22-D

- robac22

- ethenethiourea

- 2-Mercaptoimidazoline

- 1,3-Ethylenethiourea

- 2-Imidzolidnethione

- ETHYLENE THIOUREA

- Imidazolidinethione

- Mercazin I

- Warecure C

- Rhenogran ETU

- Mercaptoimidazoline

- Pennac CRA

- Vulkacit NPV/C

- Sanceller 22

- Nocceler 22

- Vulkacit NPV/C2

- Soxinol 22

- Ethylene thiourea (ETU)

- Rhodanin S 62

- Robac 22

- Tetrahydro-2H-imidazo

- Imidazoline-2-thiol (7CI)

- 2-Mercapto-4,5-dihydroimidazole

- Accel 22

- Accel 22S

- Accelerator ETU

- Accelerator NA 22

- END 75

- ETC

- Ethylenethiocarbamide

- ETU 22S

- ETU 75

- ETU 80

- Imidazoline-2(3H)-thione

- MeSH ID: D005031

- N,N′-Ethylenethiourea

- Rhenocure NPV/C

- Rhenogran ETU 75

- Rhenogran ETU 80

- Sanceler 22

- Sanceler 22C

- Sanceler 22S

- Sanmix 22-80E

- Tetrahydro-2H-imidazole-2-thione

- Thiourea, N,N′-1,2-ethanediyl-

- TU 2

- Ethlenethiourea,98%

- DA-53023

- Etilentiourea

- 2-MERCAPTO IMIDAZOLINE

- Ethylene thiouree [French]

- 2Imidazoline2thiol

- RODANIN S 62

- Tetrahydro2Himidazole2thione

- 2Mercapto2imidazoline

- Opera_ID_324

- 2mercaptoimidazoline

- HSDB 1643

- N(OO(3)AAoea)

- NCGC00091855-04

- F0001-2297

- 96-45-7

- imidizolidenethione

- Imidazoline2(3H)thione

- NCGC00258846-01

- Imidazoline2thiol

- E-6500

- BDBM62876

- Q408767

- RCRA waste no. U116

- DTXCID90601

- HMS2230P07

- STK369397

- Cobalt(I I) nitrate

- 4,5-Dihydroimidazol-2(3h)-thione

- Rodanin S-62

- 2 Mercaptoimidazoline

- 2imidazolidinethione

- Thiourea, N,N'(1,2ethanediyl)

- Imidazoline, 2-mercapto-

- SMR000059087

- CHEBI:34750

- Etilentiourea (Spanish)

- BIDD:ER0692

- 1ST24013-1000

- 24FOJ4N18S

- A10690

- 2-Imidazolidinethione, purum, >=98.0% (HPLC)

- Tox21_201294

- 2Merkaptoimidazolin

- SMR000777952

- Thiourea, N,N'-(1,2-ethanediyl)-

- Ethylenethiourea (ETU)

- Sodium-22 neoprene accelerator

- BP-30094

- 1H-IMIDAZOLE-2-THIOL, 4,5-DIHYDRO-

- MLS000069432

- 4,5Dihydroimidazole2(3H)thione

- MLS002415731

- Rodanin S62

- CAS-96-45-7

- mancozeb TP1

- STR00167

- Perkacit ETU

- 2-Merkaptoimidazolin [Czech]

- 12261-94-8

- 1,3Ethylene2thiourea

- Aperochem ETU22

- DTXSID5020601

- USEPA/OPP Pesticide Code: 600016

- N,N'Ethylenethiourea

- MFCD00005276

- 4,5Dihydro2mercaptoimidazole

- cid_2723650

- 5328-35-8

- 2-Mercaptoimidazoline, 2-Imidazolidinethione

- Rhodanin S-62

- HY-W010593

- HMS3372A09

- NCI60_001620

- NCGC00091855-03

- Sodium22 neoprene accelerator

- I0004

- Rhodanin S-62 (Czech)

- EN300-21447

- EC 202-506-9

- Urea, 1,3ethylene2thio

- ETHYLENE THIOUREA [MI]

- ETHYLENETHIOUREA (IARC)

- AKOS000431145

- NA22D

- Imidazole2(3H)thione, 4,5dihydro

- N,N-Ethylene-thiourea

- THIOUREA, N,N'-1,2-ETHANEDIYL-

- CHEMBL11860

- Akrochem etu22

- N,N'-1,2-ethanediylthiourea

- ETHYLENETHIOUREA [IARC]

- AKOS000120435

- Aperochem ETU-22

- NCI-C03372

- Ethylene thiourea 10 microg/mL in Acetonitrile

- NCGC00091855-01

- Ethylene thiouree

- 2-Imidazolidine-2-thione

- RCRA waste number U116

- ETHYLENE THIOUREA [HSDB]

- 2Thioldihydroglyoxaline

- n,n'-ethylene thiourea

- l'Ethylene thiouree [French]

- NCGC00091855-02

- 2-Imidazolidinethione, PESTANAL(R), analytical standard

- l'Ethylene thiouree

- CCRIS 298

- Imidazoline, 2mercapto

- UNII-24FOJ4N18S

- l'Ethylene thiouree (French)

- 2-Imidazolidimethione

- SCHEMBL41176

- NCGC00254936-01

- CS-W011309

- NS00008290

- STL131803

- Urea, 1,3-ethylene-2-thio-

- 2-Thionomidazolidine

- 1ST24013

- Imidazole-2(3H)-thione, 4,5-dihydro-

- Tox21_301034

- Akroform ETU-22 PM

- 1,3Ethylenethiourea

- Rodanin S-62 [Czech]

- imidazolidine, 2-thio-

- Ethylene thiourea Solution in Methanol, 1000mug/mL

- EINECS 202-506-9

- 2-Imidazolidinethione, 98%

- A845596

- USAF EL-62

- Z104497392

- 4,5-dihydro-1H-imidazole-2-thiol

-

- MDL: MFCD00005276

- インチ: 1S/C3H6N2S/c6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6)

- InChIKey: PDQAZBWRQCGBEV-UHFFFAOYSA-N

- ほほえんだ: S=C1NCCN1

計算された属性

- せいみつぶんしりょう: 102.02500

- どういたいしつりょう: 102.025

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 6

- 回転可能化学結合数: 0

- 複雑さ: 63.2

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 機能3 d受容体数: 1

- 立体異性体サンプリングRMSD: 0.4

- CID立体異性体数: 1

- 有効回転子数: 0.8

- ひょうめんでんか: 0

- 互変異性体の数: 2

- トポロジー分子極性表面積: 56.2

- 機能3 dドナー数: 2

- 機能3 dリング数: 1

- 疎水性パラメータ計算基準値(XlogP): -0.7

じっけんとくせい

- 色と性状: 白色針状結晶

- 密度みつど: 1.41~1.45

- ゆうかいてん: 196-200 °C (lit.)

- ふってん: 397 to 399° F (NTP, 1992)

- フラッシュポイント: 252 ºC

- 屈折率: 1.5500 (estimate)

- ようかいど: 8g/l

- すいようせい: 19 g/L (20 ºC)

- PSA: 56.15000

- LogP: 0.12170

- マーカー: 3803

- かんど: 湿度に敏感である

- ようかいせい: アルコール、エチレングリコール及びピリジンに溶解し、エチルエーテル、ベンゼン、クロロホルム及び石油エーテルに溶解しない。

2-Imidazolidinethione セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H302,H360

- 警告文: P201,P308+P313

- 危険物輸送番号:2811

- WGKドイツ:2

- 危険カテゴリコード: 61-22-40-48/23/25

- セキュリティの説明: S53-S45

- RTECS番号:NI9625000

-

危険物標識:

- 危険レベル:6.1(b)

- どくせい:LD50 orally in rats: 1832 mg/kg (Graham, Hansen)

- ちょぞうじょうけん:0-6°C

- 包装グループ:III

- 包装等級:III

- リスク用語:R22; R61

2-Imidazolidinethione 税関データ

- 税関コード:29332990

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Imidazolidinethione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-21447-5.0g |

4,5-dihydro-1H-imidazole-2-thiol |

96-45-7 | 97% | 5.0g |

$26.0 | 2023-07-09 | |

| Enamine | EN300-21447-0.5g |

4,5-dihydro-1H-imidazole-2-thiol |

96-45-7 | 97% | 0.5g |

$19.0 | 2023-07-09 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B24312-250mg |

2-Imidazolidinetione |

96-45-7 | ,Purity≥98% | 250mg |

¥150.00 | 2021-09-02 | |

| abcr | AB135816-500 g |

Ethylenethiourea, 98%; . |

96-45-7 | 98% | 500 g |

€128.80 | 2023-07-20 | |

| Enamine | EN300-24954-5.0g |

4,5-dihydro-1H-imidazole-2-thiol |

96-45-7 | 97% | 5.0g |

$26.0 | 2023-02-14 | |

| Enamine | EN300-24954-25.0g |

4,5-dihydro-1H-imidazole-2-thiol |

96-45-7 | 97% | 25.0g |

$35.0 | 2023-02-14 | |

| BAI LING WEI Technology Co., Ltd. | 984397-500G |

2-Imidazolidinethione, 98% |

96-45-7 | 98% | 500G |

¥ 656 | 2022-04-26 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 03940-100G |

2-Imidazolidinethione |

96-45-7 | ≥98.0% | 100G |

¥411.34 | 2022-02-23 | |

| Life Chemicals | F0001-2297-5g |

2-Imidazolidinethione |

96-45-7 | 95%+ | 5g |

$60.0 | 2023-11-21 | |

| TRC | I350300-5g |

2-Imidazolidinethione |

96-45-7 | 5g |

$69.00 | 2023-05-18 |

2-Imidazolidinethione 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

はんのうじょうけん

1.1 Solvents: Dimethylformamide ; 5 min, 0 °C

1.2 Reagents: Carbon tetrabromide ; 0.3 h, rt

1.3 Solvents: Water ; 0 °C

1.2 Reagents: Carbon tetrabromide ; 0.3 h, rt

1.3 Solvents: Water ; 0 °C

リファレンス

- Carbon tetrabromide promoted reaction of amines with carbon disulfide: facile and efficient synthesis of thioureas and thiuram disulfides, Synthesis, 2008, (22), 3579-3584

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 3 - 4 h, reflux

1.2 Reagents: Acetic acid ; reflux

1.3 Reagents: Sodium hydroxide , Sodium bisulfite Solvents: Water ; reflux; cooled

1.2 Reagents: Acetic acid ; reflux

1.3 Reagents: Sodium hydroxide , Sodium bisulfite Solvents: Water ; reflux; cooled

リファレンス

- Synthesis and structure of some imidazolidine-2-thiones, Russian Journal of Organic Chemistry, 2006, 42(3), 448-450

ごうせいかいろ 4

はんのうじょうけん

1.1 heated

リファレンス

- Carbon disulfide, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-4

ごうせいかいろ 5

はんのうじょうけん

1.1 Solvents: Ethanol

リファレンス

- 1-(Methyldithiocarbonyl)imidazole: a useful thiocarbonyl transfer reagent for synthesis of substituted thioureas, Tetrahedron, 2000, 56(4), 629-637

ごうせいかいろ 6

はんのうじょうけん

1.1 Solvents: Acetonitrile

リファレンス

- A convenient route to substituted thiocarbamides, Synthetic Communications, 1995, 25(21), 3381-7

ごうせいかいろ 7

はんのうじょうけん

1.1 Catalysts: Hydrochloric acid Solvents: Ethanol , Water ; 1 h, 20 °C

リファレンス

- Sono-synthesis of imidazolidine-2-thione as a base compound of some pharmaceutical products, Ultrasonics Sonochemistry, 2007, 15(2), 119-123

ごうせいかいろ 8

はんのうじょうけん

1.1 Solvents: Bromobenzene ; 40 min, heated; rt; rt → -5 °C

リファレンス

- Process for the preparation of 1,3-dihydroimidazole-2-thiones, United States, , ,

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Catalysts: Mordenite (Al2CaH12(SiO3)10.H2O) Solvents: Ethanol , Water ; 50 °C; 50 °C → 115 °C; 1.5 h, 115 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 h, 115 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 h, 115 °C

リファレンス

- Method for synthesizing bis(trimethylsilyl)-containing heterocyclic compound, China, , ,

ごうせいかいろ 10

はんのうじょうけん

1.1 Catalysts: Zinc oxide (ZnO) , Alumina

リファレンス

- Synthesis of symmetrical N,N'-disubstituted thioureas and heterocyclic thiones from amines and CS2 over a ZnO/Al2O3 composite as heterogeneous and reusable catalyst, Journal of Organic Chemistry, 1999, 64(3), 1029-1032

ごうせいかいろ 11

はんのうじょうけん

1.1 Catalysts: Aluminum chloride Solvents: Dimethylformamide ; 10 - 30 min, 120 °C; 120 °C → rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

リファレンス

- AlCl3-Promoted Synthesis of 2-Mercapto Benzoheterocycles by Using Sodium Dimethyldithiocarbamate as Thiocarbonyl Surrogate, European Journal of Organic Chemistry, 2018, 2018(39), 5406-5411

ごうせいかいろ 12

はんのうじょうけん

1.1 Catalysts: Dichloro[(1,2,3,6,7,10,11,12-η)-2,6,10-dodecatriene-1,12-diyl]ruthenium Solvents: Water ; 6 h, 90 °C

リファレンス

- Ru(IV)-catalyzed isomerization of allylamines in water: A highly efficient procedure for the deprotection of N-allylic amines, Chemical Communications (Cambridge, 2005, (32), 4086-4088

ごうせいかいろ 13

はんのうじょうけん

1.1 Catalysts: Magnesium oxide Solvents: Ethanol ; 2.5 h, rt

リファレンス

- MgO Nanoparticle-Catalyzed Synthesis and Broad-Spectrum Antibacterial Activity of Imidazolidine- and Tetrahydropyrimidine-2-Thione Derivatives, Applied Biochemistry and Biotechnology, 2018, 184(1), 291-302

ごうせいかいろ 14

はんのうじょうけん

1.1 Solvents: Ethanol , Water ; 0 - 5 °C; 12 h, reflux

リファレンス

- Synthesis of some novel fused imidazo[2,1-b][1,3]thiazole and imidazo[2,1-b]thiazolo[5,4-d]isoxazole derivatives, Journal of Chemistry, 2012, 9(3), 1518-1525

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water

リファレンス

- Ethylene thiourea (2-imidazolidinethione), Organic Syntheses, 1946, 26, 34-5

ごうせいかいろ 16

はんのうじょうけん

1.1 Solvents: Ethanol ; 0.5 - 6 h, reflux

リファレンス

- 1H-imidazole-1-carbodithioic acid, methyl ester, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-2

ごうせいかいろ 17

はんのうじょうけん

1.1 Solvents: Water ; 2 h, 60 °C; 60 °C → 100 °C; 1 h, 100 °C

リファレンス

- Organic synthesis unit process-thiochemicals and heterocyclic compounds-heterocyclic compounds (2), Fain Kemikaru, 2013, 42(10), 51-61

ごうせいかいろ 18

はんのうじょうけん

1.1 Solvents: Water ; 45 °C; 1 h, 45 °C; 46 °C → 70 °C; 3 h, 70 °C; 70 °C → 80 °C; 80 °C → 90 °C; 90 °C → 100 °C; 100 °C → 102 °C; 2 h, 100 - 102 °C

リファレンス

- Preparation of 1,3-disubstituted symmetrical thioureas from primary amines and carbon disulfide, China, , ,

ごうせいかいろ 19

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 3 - 4 h, heated

1.2 Reagents: Acetic acid Solvents: Acetic acid

1.3 Reagents: Sodium hydroxide , Sodium bisulfite Solvents: Water ; reflux

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled

1.2 Reagents: Acetic acid Solvents: Acetic acid

1.3 Reagents: Sodium hydroxide , Sodium bisulfite Solvents: Water ; reflux

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled

リファレンス

- Synthesis and structure of cyclic thioureas from some diamines, Izvestiya Natsional'noi Akademii Nauk Respubliki Kazakhstan, 2004, (4), 31-33

2-Imidazolidinethione Raw materials

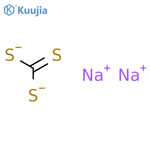

- Sodium Trithiocarbonate

- 2-Imidazolidinethione,1-(2-propen-1-yl)-

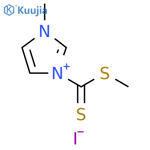

- 3-Methyl-1- [(methylsulfanyl)methanethioyl]-1H- imidazol-3-ium iodide

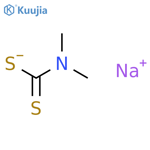

- Dimethyldithiocarbamic Acid Sodium Salt

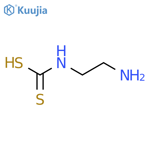

- (2-aminoethyl)sulfanyl(carbonothioyl)amine

2-Imidazolidinethione Preparation Products

2-Imidazolidinethione サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:96-45-7)2-Imidazolidinethione

注文番号:1773277

在庫ステータス:in Stock

はかる:Company Customization

清らかである:98%

最終更新された価格情報:Friday, 18 April 2025 17:04

価格 ($):discuss personally

2-Imidazolidinethione 関連文献

-

Jaspreet K. Aulakh,Tarlok S. Lobana,Henna Sood,Daljit S. Arora,Raminderjit Kaur,Jatinder Singh,Isabel Garcia-Santos,Manpreet Kaur,Jerry P. Jasinski RSC Adv. 2019 9 15470

-

Graziano Di Carmine,Daniele Ragno,Carmela De Risi,Olga Bortolini,Pier Paolo Giovannini,Giancarlo Fantin,Alessandro Massi Org. Biomol. Chem. 2017 15 8788

-

Tarlok S. Lobana,Jaspreet K. Aulakh,Heena Sood,Daljit S. Arora,Isabel Garcia-Santos,Manpreet Kaur,Courtney E. Duff,Jerry P. Jasinski New J. Chem. 2018 42 9886

-

4. The reaction of imidazolidine-2-thione with carbon disulphideMasataka Yokoyama,Kosei Motozawa,Ei-ichi Kawamura,Tsuneo Imamoto J. Chem. Soc. Perkin Trans. 1 1981 2499

-

5. The nitrosation of NN′-dialkylthioureasFransisco Meijide,Geoffrey Stedman J. Chem. Soc. Perkin Trans. 2 1988 1087

-

Razia Sultana,Tarlok S. Lobana,Alfonso Castineiras RSC Adv. 2015 5 100579

-

Jaspreet K. Aulakh,Tarlok S. Lobana,Henna Sood,Daljit S. Arora,Isabel Garcia-Santos,Geeta Hundal,Manpreet Kaur,Victoria A. Smolenski,Jerry P. Jasinski Dalton Trans. 2017 46 1324

-

Jaspreet K. Aulakh,Tarlok S. Lobana,Henna Sood,Daljit S. Arora,Raminderjit Kaur,Jatinder Singh,Isabel Garcia-Santos,Manpreet Kaur,Jerry P. Jasinski RSC Adv. 2019 9 15470

-

Cara E. Toscan,Marwa Rahimi,Mohan Bhadbhade,Russell Pickford,Shelli R. McAlpine,Richard B. Lock Org. Biomol. Chem. 2015 13 6299

-

10. Evaluation of thermodynamic parameters for highly correlated chemical systems: a spectrophotometric study of the 1 : 1 and 2 : 1 equilibria between I2 and 1,1′-methylenebis(3-methyl-4-imidazoline-2-thione)(mbit) and 1,1′-ethylenebis(3-methyl-4-imidazoline-2-thione)(ebit). Crystal and molecular structures of mbit·2I2 and ebit·2I2Francesco Bigoli,Paola Deplano,Maria Laura Mercuri,Maria Angela Pellinghelli,Antonio Sabatini,Emanuele F. Trogu,Alberto Vacca J. Chem. Soc. Dalton Trans. 1996 3583

96-45-7 (2-Imidazolidinethione) 関連製品

- 598-52-7(methylthiourea)

- 534-13-4(N,N'-Dimethylthiourea)

- 79-19-6(aminothiourea)

- 109-46-6(1,3-Dibutyl-2-thiourea)

- 1516-32-1(1-Butyl-2-thiourea)

- 6938-68-7(1-Amino-1-methylthiourea)

- 59-98-3(Tolazoline)

- 534-26-9(2-methyl-4,5-dihydro-1H-imidazole)

- 2302-88-7(N-{Thio(carbonoimidyl)amino}acetamide)

- 80-73-9(1,3-Dimethyl-2-imidazolidinone)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

(CAS:96-45-7)ETU(NA-22)

清らかである:98%

はかる:10kg

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:96-45-7)Ethylene thiourea

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ